2,4-Dibromo-6-chloropyridine
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Overview
Description
2,4-Dibromo-6-chloropyridine is a halogenated pyridine derivative with the molecular formula C5H2Br2ClN It is a heterocyclic aromatic compound, characterized by the presence of bromine and chlorine atoms attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-chloropyridine typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-bromopyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-chloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and organoboron reagents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, bipyridines, and other heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development .
Scientific Research Applications
2,4-Dibromo-6-chloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds and active ingredients.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-chloropyridine involves its interaction with various molecular targets and pathways. The halogen atoms on the pyridine ring enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromo-4-chloropyridine: Similar in structure but with different substitution patterns, leading to distinct reactivity and applications.
5-Bromo-6-chloropyridin-2-amine: Another halogenated pyridine with different functional groups, used in various synthetic applications.
6-Bromo-2,4-dimethylpyridin-3-amine: A related compound with methyl groups, affecting its chemical properties and uses.
Uniqueness
2,4-Dibromo-6-chloropyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various types of reactions makes it a valuable intermediate in the development of new compounds and materials .
Properties
Molecular Formula |
C5H2Br2ClN |
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Molecular Weight |
271.34 g/mol |
IUPAC Name |
2,4-dibromo-6-chloropyridine |
InChI |
InChI=1S/C5H2Br2ClN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
InChI Key |
MULWKKJKIJKULC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Br)Br |
Origin of Product |
United States |
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